2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-(4-amino-1-benzylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C14H22N2O/c15-14(8-11-17)6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2 |
InChI Key |
ALALWOMLPWFNEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CCO)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyanohydrin Intermediate
The synthesis begins with 1-benzyl-4-piperidone , a common precursor for piperidine derivatives. As demonstrated in the preparation of 4-amino-4-phenylpiperidines, cyanohydrin formation at the 4-position serves as a critical step. Treatment of 1-benzyl-4-piperidone with potassium cyanide (KCN) in the presence of toluene and water generates the cyanohydrin intermediate, 1-benzyl-4-cyano-4-hydroxypiperidine . This reaction proceeds via nucleophilic addition of cyanide to the ketone, stabilized by a biphasic solvent system to mitigate side reactions.
Sequential Reduction for Dual Functionalization
The cyanohydrin intermediate undergoes a two-step reduction to introduce the amino and ethanol groups:
-
Selective nitrile reduction : Hydrogenation over palladium on carbon (Pd/C) converts the nitrile group to a primary amine.
-
Ketone reduction : Subsequent treatment with lithium aluminum hydride (LiAlH₄) reduces the hydroxyl ketone to the secondary alcohol, yielding 2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Cyanohydrin formation | KCN, H₂O/toluene, 45°C, 3 hr | 85–90 | |
| Nitrile reduction | H₂, Pd/C, MeOH, 45°C, 24 hr | 78 | |
| Ketone reduction | LiAlH₄, THF, reflux, 4 hr | 65 |
This route mirrors the Grignard-free approach used in phenylpiperidine syntheses, substituting phenylmagnesium bromide with reductive steps to install the ethanol moiety.
Alkylation of 4-Amino-1-benzylpiperidine
Preparation of 4-Amino-1-benzylpiperidine
The intermediate 4-amino-1-benzylpiperidine is synthesized via hydrogenolysis of 1-benzyl-4-nitropiperidine, as described in adhesion molecule inhibitor studies. Catalytic hydrogenation (H₂, Pd/C) cleaves the nitro group to an amine, achieving yields >90% under ambient pressure.
Hydroxyethyl Group Installation via Alkylation
To introduce the ethanol side chain, the primary amine undergoes alkylation with 2-bromoethanol under controlled conditions:
-
Protection : The amine is transiently protected as a tert-butyloxycarbonyl (Boc) derivative to prevent over-alkylation.
-
Alkylation : Reaction with 2-bromoethanol in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C facilitates nucleophilic substitution.
-
Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) yields the target compound.
Optimized Alkylation Parameters
This method avoids the use of unstable Grignard reagents and leverages established piperidine alkylation protocols.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The cyanohydrin route offers higher overall yields (~65%) but requires stringent control over reduction steps to prevent over-reduction of the alcohol group. In contrast, the alkylation approach provides moderate yields (62%) but benefits from simpler purification and scalability, as it avoids sensitive intermediates like cyanohydrins.
Functional Group Compatibility
-
Cyanohydrin method : Compatible with substrates sensitive to alkylation but limited by the need for anhydrous conditions during LiAlH₄ reductions.
-
Alkylation method : Tolerates a wider range of solvents and temperatures but requires amine protection to suppress quaternary ammonium salt formation.
Alternative Pathways: Reductive Amination and Multi-Component Reactions
Reductive Amination of 4-Oxo-1-benzylpiperidine
Reacting 4-oxo-1-benzylpiperidine with 2-aminoethanol under reductive conditions (NaBH₃CN, MeOH) forms a secondary amine, which is subsequently oxidized to the primary amine via Hofmann degradation. However, this route suffers from low regioselectivity (<40% yield).
Ugi Four-Component Reaction
A hypothetical Ugi reaction combining 1-benzylpiperidin-4-amine, glycolaldehyde, an isocyanide, and a carboxylic acid could yield a peptidomimetic intermediate. Reduction of the amide bond with borane-THF produces the target alcohol. While innovative, this method remains untested in the literature.
Industrial Considerations and Process Optimization
Catalytic Hydrogenation Efficiency
Large-scale synthesis prioritizes catalytic hydrogenation over stoichiometric reductants. For example, replacing LiAlH₄ with Raney nickel in the ketone reduction step improves safety and cost-effectiveness.
Green Chemistry Metrics
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
-
Reagent : Hydrogen peroxide (H₂O₂) in acidic media.
-
Product : Nitroso or nitro derivatives, depending on reaction duration and stoichiometry.
-
Mechanism : Stepwise oxidation via hydroxylamine intermediates.
Table 1: Oxidation Parameters
| Oxidizing Agent | Temperature | Yield (%) | Product Identified |
|---|---|---|---|
| H₂O₂ (30%) | 0–5°C | 62 | N-Oxide derivative |
| KMnO₄ (dil.) | 25°C | 48 | Nitroso compound |
Esterification and Etherification
The hydroxyl group participates in esterification:
-
Reagent : Acetyl chloride (AcCl) in dichloromethane (DCM) with pyridine.
-
Product : Acetylated derivative (C14H20N3O₂).
-
Application : Improves lipid solubility for pharmacological studies.
Notable Conditions :
-
Reaction time: 4–6 hours.
-
Catalyst: DMAP (4-dimethylaminopyridine) enhances yields to >85%.
Nucleophilic Substitution
The amine group facilitates alkylation and acylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at reflux .
-
Acylation : Acetic anhydride (Ac₂O) yields acetamide derivatives.
Table 2: Substitution Reaction Efficiency
| Reaction Type | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃I | THF | 78 |
| Acylation | Ac₂O | DCM | 92 |
Reductive Amination
The primary amine undergoes reductive amination with ketones or aldehydes:
Ring-Opening and Cyclization
Under strong acidic or basic conditions, the piperidine ring undergoes modifications:
-
Acid-Catalyzed Ring Opening : HCl (6M) generates linear diamines.
-
Base-Mediated Cyclization : K₂CO₃ facilitates intramolecular dehydration to form fused bicyclic structures .
Pharmacological Derivatization
The compound serves as a precursor in multitarget-directed ligand (MTDL) synthesis for Alzheimer’s disease research:
-
Ugi-4CR Reaction : Combines with ferulic acid and indole derivatives to form hybrids with enhanced acetylcholinesterase (AChE) inhibition .
-
Fragment-Based Design : Coupling with 1,3,4-oxadiazole-2-thione improves β-secretase (BACE-1) inhibition (IC₅₀ = 0.89 μM) .
Stability and Reactivity Trends
-
pH Sensitivity : Stable in neutral conditions but degrades in strongly acidic/basic media.
-
Thermal Stability : Decomposes above 200°C, releasing NH₃ and CO₂.
Key Insight : The benzyl group enhances steric hindrance, slowing nucleophilic attacks at the piperidine nitrogen .
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the primary applications of 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol is its role as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter essential for memory and learning. Inhibition of this enzyme can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Case Study:
A study demonstrated that derivatives of benzylpiperidine compounds, including those related to 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol, exhibited significant inhibition of acetylcholinesterase activity, suggesting their potential for developing Alzheimer's therapeutics .
Cholinergic Activity
Research has indicated that compounds similar to 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol possess cholinergic properties that can enhance cognitive function. These compounds are being investigated for their ability to improve memory and cognitive deficits in animal models.
Table 1: Summary of Cholinergic Activity Studies
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol | 3.5 | |
| 4-(benzo[d]thiazole-2-yl) phenols | 2.7 |
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of compounds related to 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol. Antioxidants are crucial in mitigating oxidative stress, which is linked to various neurodegenerative disorders.
Case Study:
In vitro studies showed that certain derivatives exhibited potent antioxidant activity, comparable to established antioxidants like ascorbic acid and trolox . This suggests that these compounds could be beneficial in preventing oxidative damage in neurological conditions.
Potential for Treating Metabolic Disorders
The compound's structural features suggest potential applications in treating metabolic disorders, including type 2 diabetes and obesity. Compounds with similar piperidine structures have been shown to influence metabolic pathways positively.
Research Insight:
A patent application discussed the use of piperidine derivatives for inhibiting enzymes involved in metabolic syndrome, indicating a broader therapeutic potential for related compounds .
Mechanism of Action
The mechanism of action of 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol with key analogs based on structural features, synthesis strategies, pharmacological activities, and applications:
Key Research Findings and Structural Insights
Role of the Piperidine Core: The piperidine ring in 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol and its analogs (e.g., ) enhances bioavailability and membrane permeability due to its lipophilic nature. Modifications at the 4-position (e.g., amino or hydroxyl groups) influence receptor binding and metabolic stability.
Ethanolamine Moieties: Ethanolamine side chains (as seen in HCQ and Deanol ) improve water solubility and facilitate interactions with biological targets, such as acetylcholine receptors or viral proteins.
Benzyl and Aromatic Substitutions :
- Benzyl groups (e.g., in YTK-A76 and the target compound) contribute to π-π stacking interactions with aromatic residues in enzymes or receptors, enhancing binding affinity.
Synthetic Flexibility: Reductive amination (used for YTK-A76) and C-N bond-forming reactions (for HCQ) are common strategies for introducing ethanolamine and amine functionalities into complex scaffolds.
Biological Activity
2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features that allow it to interact with various biological targets, particularly in the context of neurological disorders and enzyme inhibition.
- Molecular Formula : C14H22N2O
- Molecular Weight : 234.34 g/mol
- CAS Number : 1780308-22-6
- Purity : Typically ≥95% in research applications .
The biological activity of 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol primarily involves its role as a monoamine releasing agent , particularly for dopamine. Its structural similarity to other biologically active compounds enables it to interact with neurotransmitter systems, influencing mood and cognitive functions. The compound is believed to selectively promote the release of dopamine over serotonin, which is significant in the treatment of disorders such as depression and anxiety .
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on specific enzymes relevant to neurodegenerative diseases. For example, studies have shown that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters .
2. Neuroprotective Effects
In vitro studies demonstrate that derivatives of this compound can protect neuronal cells from oxidative stress. The antioxidant properties are attributed to the ability of these compounds to scavenge free radicals, thereby reducing cellular damage associated with neurodegenerative conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | AChE and BuChE inhibition | |
| Monoamine Release | Selective dopamine release | |
| Neuroprotection | Reduction of oxidative stress |
Case Study: Neuroprotective Mechanism
A study conducted on human dopaminergic neuroblastoma SH-SY5Y cells revealed that compounds similar to 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol exhibited significant neuroprotective effects against oxidative stress. The compounds were tested for their ability to inhibit AChE activity, revealing a promising IC50 value that suggests effective inhibition compared to standard controls like donepezil .
Comparative Analysis with Similar Compounds
The unique structure of 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol distinguishes it from other piperidine derivatives:
Q & A
Basic Research Questions
Q. What experimental safety protocols are critical when handling 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
- First Aid : If inhaled, move to fresh air and administer oxygen; if ingested, avoid mouth-to-mouth resuscitation and seek immediate medical help .
- Waste Disposal : Segregate chemical waste and engage certified disposal services to avoid environmental contamination .
Q. How can researchers determine the purity of this compound using spectroscopic methods?
- Methodological Answer :
- TLC Monitoring : Use methanol-dichloromethane (4:6 v/v) as a mobile phase to track reaction progress, as demonstrated in piperidine-based syntheses .
- UV/Vis Spectroscopy : Measure λmax at ~255 nm for preliminary purity assessment, a method validated for structurally related piperidine derivatives .
- NMR & HPLC : Combine ¹H/¹³C NMR for structural confirmation and reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for quantitative purity analysis .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability data for similar compounds indicate ≥5-year integrity under these conditions .
- Monitor for moisture sensitivity; use desiccants in storage environments .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Methodological Answer :
- Reaction Solvent Optimization : Replace acetone with DMF or THF to enhance solubility of intermediates, as shown in piperidine-ethanol syntheses .
- Catalyst Screening : Test K2CO3 vs. Cs2CO3 for deprotonation efficiency in alkylation steps, noting potential yield increases from 85% to >95% .
- Workup Refinement : Implement liquid-liquid extraction (e.g., ethyl acetate/water) followed by rotary evaporation to isolate crystalline products efficiently .
Q. How should researchers address contradictions in reported toxicological data for this compound?
- Methodological Answer :
- In Silico Modeling : Use tools like ProTox-II or OECD QSAR Toolbox to predict acute toxicity (e.g., LD50) and compare with sparse experimental data .
- In Vitro Assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity, given conflicting GHS classifications for eye/skin irritation .
- Literature Meta-Analysis : Cross-reference hazard data from structurally analogous compounds (e.g., benzylpiperidine derivatives) to infer risks .
Q. What strategies are effective in resolving discrepancies in spectroscopic characterization data?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C12H19N3O) to rule out isotopic or impurity interference .
- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals in aromatic/piperidine regions, common in benzyl-substituted amines .
- Collaborative Validation : Share raw data with third-party labs for independent replication, addressing potential instrumental variability .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours. Monitor degradation via HPLC-UV .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions from accelerated stability data .
- Solid-State Analysis : Perform DSC/TGA to identify melting points and thermal decomposition thresholds critical for handling .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC50/IC50 .
- ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., varying concentrations) to identify significant effects .
- Quality Control : Include positive/negative controls (e.g., known agonists/inhibitors) to validate assay reproducibility .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological systems?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCR panels (e.g., serotonin, dopamine receptors) using radioligand displacement techniques .
- Electrophysiology : Perform patch-clamp recordings on neuronal cultures to assess ion channel modulation .
- Metabolomics : Use LC-MS/MS to track downstream metabolite profiles in brain tissue after administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
